molecular formula C7H4ClNOS B019391 5-Chloro-1,2-benzisothiazol-3(2H)-one CAS No. 4337-43-3

5-Chloro-1,2-benzisothiazol-3(2H)-one

Cat. No.: B019391
CAS No.: 4337-43-3
M. Wt: 185.63 g/mol
InChI Key: IYFOEVOXKZUQPJ-UHFFFAOYSA-N
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Description

5-Chloro-1,2-benzisothiazolin-3-one is an organic compound belonging to the class of isothiazolinones. It is known for its strong antimicrobial properties and is widely used as a preservative in various industrial and consumer products. The compound’s chemical structure consists of a benzene ring fused with an isothiazole ring, with a chlorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-1,2-benzisothiazolin-3-one can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzonitrile with a thiol compound to form an intermediate, which is then reacted with a halogenation agent in the presence of water . Another method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-1,2-benzisothiazolin-3-one often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-benzisothiazolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out using halogenating agents such as chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various halogenated derivatives.

Scientific Research Applications

5-Chloro-1,2-benzisothiazolin-3-one has a wide range of applications in scientific research and industry:

Mechanism of Action

The antimicrobial activity of 5-Chloro-1,2-benzisothiazolin-3-one is attributed to its ability to disrupt the metabolic pathways of

Properties

IUPAC Name

5-chloro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFOEVOXKZUQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195833
Record name 5-Chloro-1,2-benzisothiazolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-43-3
Record name 5-Chloro-1,2-benzisothiazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4337-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-benzisothiazolin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1,2-benzisothiazolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2-benzisothiazol-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-CHLORO-1,2-BENZISOTHIAZOLIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI9I6I0I4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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